Product packaging for Alogliptin (13CD3)(Cat. No.:)

Alogliptin (13CD3)

Cat. No.: B12426154
M. Wt: 343.40 g/mol
InChI Key: ZSBOMTDTBDDKMP-GKOPAMJVSA-N
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Description

Alogliptin (13CD3) is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 343.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality Alogliptin (13CD3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alogliptin (13CD3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N5O2 B12426154 Alogliptin (13CD3)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21N5O2

Molecular Weight

343.40 g/mol

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1+1D3

InChI Key

ZSBOMTDTBDDKMP-GKOPAMJVSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies of Alogliptin ¹³cd₃

The synthesis of isotopically labeled Alogliptin (B1666894) (¹³CD₃) is primarily achieved by modifying established synthetic routes for the parent compound, Alogliptin. The core strategy involves the introduction of a methyl group labeled with carbon-13 and deuterium (B1214612) at a specific step in the reaction sequence. This labeled methyl group serves as a stable isotopic tracer, invaluable for metabolic studies and as an internal standard in quantitative bioanalysis.

A common and effective synthetic pathway for Alogliptin proceeds through several key intermediates. The isotopic label is incorporated during the N-methylation of a uracil (B121893) derivative. The general synthesis starts with the alkylation of 6-chlorouracil with 2-(bromomethyl)benzonitrile. This step forms the N-benzyluracil derivative, 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. google.com

The crucial isotopic labeling step follows. The N-benzyluracil intermediate is methylated at the N3 position of the pyrimidinedione ring. To produce Alogliptin (¹³CD₃), standard methylating agents like iodomethane (CH₃I) are replaced with their stable isotope-labeled counterparts, specifically iodo(¹³C, D₃)methane (¹³CD₃I). google.comgoogle.com This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent system like a mixture of dimethylformamide (DMF) and tetrahydrofuran (THF). google.comgoogle.com

The final key step is the nucleophilic substitution of the chlorine atom at the C6 position of the uracil ring. The methylated intermediate, now carrying the ¹³CD₃ label, is reacted with (R)-3-aminopiperidine. google.comgoogle.com This reaction is often performed in the presence of a base like potassium carbonate or sodium bicarbonate to yield the final isotopically labeled Alogliptin (¹³CD₃) molecule. google.comgoogle.com The product can then be purified and, if desired, converted to a salt, such as the benzoate (B1203000) salt, by treatment with benzoic acid. google.com

Table 1: Key Stages in the Synthesis of Alogliptin (¹³CD₃)

StepReactionKey Reagents and ConditionsPrecursorProduct
1 N1-Alkylation6-Chlorouracil, 2-(bromomethyl)benzonitrile, NaH, LiBr, DMF-DMSOUracil derivativeN-benzyluracil derivative google.com
2 N3-Methylation (Isotopic Labeling)Iodo(¹³C, D₃)methane (¹³CD₃I), Sodium Hydride (NaH), DMF/THFN-benzyluracil derivative¹³CD₃-labeled N1,N3-disubstituted uracil google.comgoogle.com
3 Nucleophilic Substitution(R)-3-aminopiperidine dihydrochloride, K₂CO₃ or NaHCO₃, Aqueous Isopropanol or Methanol (B129727)¹³CD₃-labeled N1,N3-disubstituted uracilAlogliptin (¹³CD₃) google.comgoogle.com

Molecular and Cellular Mechanisms of Action of Alogliptin and Its Metabolites in Preclinical Models

Detailed Enzymatic Inhibition Kinetics and Thermodynamics of DPP-4 by Alogliptin (B1666894)

The interaction between alogliptin and the DPP-4 enzyme is a rapid, electrostatically driven process. vetmeduni.ac.atnih.gov The binding is characterized by strong and extensive interactions, leading to a potent inhibition of the enzyme's activity. vetmeduni.ac.atnih.gov Studies using surface plasmon resonance and isothermal titration calorimetry have revealed that the binding of all gliptins, including alogliptin, is predominantly an enthalpy-dominated process. vetmeduni.ac.atnih.gov This is attributed to strong ionic interactions and solvent-shielded hydrogen bonds formed between the inhibitor and the enzyme. vetmeduni.ac.atnih.gov

The potency of alogliptin in inhibiting DPP-4 is high, with a reported IC50 value (the concentration of an inhibitor where the response is reduced by half) of 24 nM. nih.gov

Enzymatic Inhibition Data for Alogliptin against DPP-4

ParameterValueTechnique
Binding ProcessRapid and electrostatically drivenSurface Plasmon Resonance
Thermodynamic DriverEnthalpy-dominatedIsothermal Titration Calorimetry
IC5024 nMIn vitro enzyme assay

Alogliptin demonstrates a high degree of selectivity for the DPP-4 enzyme over other closely related serine proteases, such as dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9). nih.govnih.gov This high selectivity is crucial as the inhibition of DPP-8 and DPP-9 has been associated with toxicity, including immune dysfunction. nih.gov Alogliptin exhibits more than 10,000-fold greater selectivity for DPP-4 compared to DPP-8 and DPP-9, which minimizes the risk of off-target effects. nih.govmanagedhealthcareexecutive.commedscape.com

Selectivity Profile of Alogliptin

EnzymeSelectivity vs. DPP-4
DPP-8>10,000-fold
DPP-9>10,000-fold

The DPP-4 enzyme's active site contains several subsites, including S1, S2, S1', and S2'. frontiersin.orgresearchgate.net Alogliptin is classified as a class 2 DPP-4 inhibitor, meaning it binds to the S1 and S2 subsites and also interacts with the S1' and/or S2' subsites. frontiersin.org The binding of alogliptin to DPP-4 involves a conformational change in the enzyme, specifically involving the amino acid residue Tyr547. vetmeduni.ac.at This change allows for the formation of a π-stacking interaction between the uracil (B121893) core of alogliptin and the enzyme. vetmeduni.ac.at Additionally, alogliptin forms a hydrogen bond with the backbone NH of Tyr631 via a carbonyl oxygen group in its heterocyclic core. vetmeduni.ac.at The interaction at the S2' subsite is particularly effective, involving interactions with residues Trp629 and Tyr547. nih.gov

Modulation of Incretin (B1656795) Hormone Homeostasis

By inhibiting DPP-4, alogliptin prevents the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govmanagedhealthcareexecutive.com DPP-4 normally cleaves these hormones within minutes of their release from the gut, limiting their physiological activity. managedhealthcareexecutive.com Inhibition of this process by alogliptin prolongs the half-life and increases the plasma concentrations of the active forms of GLP-1 and GIP. researchgate.netmanagedhealthcareexecutive.com

The inhibition of DPP-4 by alogliptin leads to a significant increase in the levels of active incretin hormones. nih.gov This elevation is most pronounced after meals, when these hormones are naturally released. nih.gov Studies have shown that alogliptin treatment can cause a 2- to 4-fold increase in active GLP-1 levels. nih.gov This enhanced activity of GLP-1 and GIP is central to alogliptin's mechanism of action. researchgate.net These hormones stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from pancreatic α-cells, thereby contributing to improved glycemic control. frontiersin.orgfrontiersin.org

The elevated levels of GLP-1 and GIP, facilitated by alogliptin, activate their respective G-protein coupled receptors on target cells, such as pancreatic β-cells. nih.gov The binding of these incretins to their receptors initiates downstream intracellular signaling cascades. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov This increase in cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which are key mediators of the insulinotropic effects. nih.gov In preclinical models of neuroinflammation, alogliptin has also been shown to modulate the TLR4/MyD88/NF-κB signaling pathway. nih.gov Furthermore, studies in models of diabetic nephropathy suggest that alogliptin can modulate the AMPK/mTOR signaling pathway. nih.gov

Downstream Cellular and Subcellular Responses in In Vitro Systems

The activation of signaling pathways by incretins leads to various downstream cellular responses. In pancreatic β-cells, the cAMP-mediated signaling enhances all stages of insulin biosynthesis and secretion. Beyond its effects on insulin secretion, incretin signaling promotes β-cell proliferation and inhibits apoptosis, which are crucial for maintaining β-cell mass and function. nih.govnih.gov Preclinical studies have demonstrated that alogliptin can protect β-cells by alleviating endoplasmic reticulum stress and mitochondrial oxidative stress. researchgate.net It has also been shown to increase β-cell differentiation and proliferation, contributing to the restoration of islet architecture and function. researchgate.net In combination with pioglitazone, alogliptin has been observed to enhance the regeneration of endogenous and transplanted β-cells in mouse models. uchicago.edu

Effects on Pancreatic Alpha and Beta Cell Function (e.g., Insulin Secretion, Glucagon Suppression)

Alogliptin's primary therapeutic action is mediated through its effects on the endocrine pancreas. By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP. drugbank.compatsnap.com This leads to several beneficial effects on pancreatic islet cell function in preclinical models.

Insulin Secretion: Incretin hormones potentiate glucose-dependent insulin secretion from pancreatic beta (β)-cells. nih.gov Alogliptin, by elevating active incretin levels, enhances the ability of β-cells to sense and respond to changes in blood glucose, leading to increased insulin synthesis and release. researchgate.netnih.gov Preclinical studies in diabetic animal models have demonstrated that treatment with alogliptin significantly ameliorates β-cell function and increases plasma insulin levels. nih.gov

Glucagon Suppression: GLP-1 is also known to suppress the secretion of glucagon from pancreatic alpha (α)-cells in a glucose-dependent manner. drugbank.compatsnap.com This action is particularly important as it reduces hepatic glucose production, a major contributor to high blood sugar levels in type 2 diabetes. patsnap.com Preclinical evaluations have confirmed that alogliptin administration leads to a reduction in plasma glucagon levels. researchgate.netnih.gov

Beta-Cell Preservation and Function Restoration: Beyond its immediate effects on hormone secretion, chronic alogliptin administration has been shown to preserve and restore β-cell mass and function in preclinical models of type 2 diabetes. In a study using high-fat diet/streptozotocin (HFD/STZ) diabetic mice, a 10-week treatment with alogliptin led to significant improvements in islet architecture and function. researchgate.net The treatment restored β-cell mass and preserved the insulin secretion capabilities of the islets. researchgate.net This protective effect is thought to be mediated by alleviating endoplasmic reticulum burden and mitochondrial oxidative stress, thereby promoting β-cell differentiation and proliferation. researchgate.net

Furthermore, gene expression analysis in the pancreas of these diabetic mice revealed that alogliptin treatment reversed the abnormal expression of several genes related to the development and progression of diabetes, including Ins1 (Insulin 1). researchgate.net

Table 1: Effects of Chronic Alogliptin Treatment on Pancreatic Islet Function in HFD/STZ Diabetic Mice researchgate.net
ParameterObservation in Diabetic Mice (Control)Effect of Alogliptin Treatment
β-Cell MassSignificantly reducedSignificantly restored
Islet MorphologyDisrupted architectureRestored islet structure
Pancreas Insulin ContentDecreasedIncreased
Insulin Secretion (from isolated islets)ImpairedPreserved function
Ins1 Gene ExpressionSignificantly changedReversed abnormality in expression

Molecular Mechanisms of Action in Non-Pancreatic Tissues Relevant to Metabolic Regulation

The enzyme DPP-4 is widely expressed on the surface of various cells throughout the body, not just in the pancreas. Consequently, its inhibition by alogliptin, and the subsequent increase in GLP-1 levels, can influence metabolic processes in several non-pancreatic tissues. researchgate.net

Liver: The liver plays a central role in glucose and lipid metabolism. In preclinical models of nonalcoholic fatty liver disease (NAFLD), alogliptin has been shown to alleviate hepatic steatosis (fatty liver). The underlying molecular mechanism involves the activation of AMP-activated protein kinase α (AMPKα) in the liver. Specifically, alogliptin promotes the phosphorylation of AMPKα at the Thr172 residue. This activation, in turn, increases the expression of Carnitine Palmitoyltransferase 1a (CPT1a), a key enzyme involved in fatty acid oxidation. By enhancing the breakdown of fats in the liver, alogliptin helps to reduce lipid accumulation. spandidos-publications.com

Adipose Tissue: Adipose tissue is a critical site for energy storage and is also an important endocrine organ. Incretin hormones are known to have effects on adipocytes. Preclinical research suggests that GLP-1 can promote the differentiation of pre-adipocytes and may enhance insulin-dependent glucose uptake in these cells. mdpi.com Studies have indicated that alogliptin has the potential to down-regulate insulin resistance specifically in adipose tissue, an effect not consistently observed with other DPP-4 inhibitors. nih.gov This suggests a direct or indirect role of alogliptin in improving how fat cells respond to insulin. nih.gov

Table 2: Molecular Mechanisms of Alogliptin in Non-Pancreatic Tissues from Preclinical Models
TissueKey Molecular EffectMechanism/PathwayMetabolic OutcomeSource
LiverIncreased CPT1a expressionPromotes Thr172 phosphorylation and activation of AMPKαAlleviation of hepatic steatosis spandidos-publications.com
Adipose TissueDown-regulation of insulin resistancePotential for direct or indirect modulation of adipocyte insulin signalingImproved adipose tissue insulin sensitivity nih.gov

Preclinical Pharmacokinetic and Metabolic Fate Investigations Utilizing Alogliptin ¹³cd₃ in Non Human Models

Application of Stable Isotope Tracers in Quantitative Pharmacokinetic Studies

The use of stable isotope-labeled compounds, such as Alogliptin (B1666894) (¹³CD₃), is a cornerstone of modern preclinical drug development, enabling precise characterization of a drug's pharmacokinetic profile. nih.gov By replacing specific atoms with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium (B1214612) and ¹²C with ¹³C), a tracer molecule is created that is chemically identical to the parent drug but distinguishable by mass spectrometry. This technique allows for the accurate quantification of the drug and its metabolites in complex biological matrices, providing critical data on its absorption, distribution, metabolism, and excretion (ADME) without the complications of radiolabeling. nih.gov

Preclinical studies in various animal models, including rats, dogs, and monkeys, have elucidated the absorption and distribution profile of alogliptin. researchgate.net Following oral administration, alogliptin is rapidly and readily absorbed, with peak plasma concentrations (Tmax) typically observed within 1 to 2 hours. nih.govnih.gov The absolute bioavailability is approximately 100%, indicating near-complete absorption from the gastrointestinal tract. nih.gov

Alogliptin exhibits extensive distribution into body tissues, as evidenced by a large volume of distribution of 417 liters. nih.gov However, its binding to plasma proteins is low, at approximately 20%. nih.gov Tissue distribution studies have shown that alogliptin is widely distributed, although penetration into the brain and spinal cord is very limited. researchgate.net

Table 1: Key Pharmacokinetic Parameters of Alogliptin in Preclinical Models
ParameterFindingReference
Time to Peak Plasma Concentration (Tmax)1–2 hours nih.govnih.gov
Absolute Bioavailability~100% nih.gov
Volume of Distribution (Vd)417 L nih.gov
Plasma Protein Binding~20% nih.gov

Investigations into the elimination of alogliptin reveal that it is primarily cleared from the body via renal excretion. A significant portion of the administered dose, ranging from 60% to 76%, is excreted as the unchanged parent drug in the urine. nih.govnih.gov This indicates that alogliptin undergoes limited metabolism in the body. The mean terminal half-life (t½) is approximately 21 hours, which supports a prolonged duration of action. nih.gov

Elucidation of Alogliptin Metabolic Pathways Using ¹³CD₃ Labeling

Utilizing stable isotope tracers like Alogliptin (¹³CD₃) is instrumental in identifying and characterizing metabolic pathways. nih.gov The distinct mass signature of the labeled compound allows researchers to track its biotransformation and differentiate metabolites from endogenous molecules in biological samples.

Following oral administration, two minor metabolites of alogliptin have been detected and characterized. nih.govnih.gov

M-I (N-demethylated alogliptin): This metabolite is formed through N-demethylation and is considered an active metabolite, exhibiting inhibitory activity against the DPP-4 enzyme similar to the parent compound. However, it is present in very low concentrations, accounting for less than 1% of the parent drug. nih.govnih.gov

M-II (N-acetylated alogliptin): This metabolite is formed via N-acetylation and is inactive, showing no inhibitory activity towards DPP-4. It represents less than 6% of the parent compound's concentration in plasma and urine. nih.govnih.gov

Table 2: Characterization of Alogliptin Metabolites
MetaboliteFormation PathwayRelative AbundanceActivityReference
M-IN-demethylation<1% of parent compoundActive nih.govnih.gov
M-IIN-acetylation<6% of parent compoundInactive nih.govnih.gov

The development of sensitive and specific bioanalytical methods is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for quantifying alogliptin and its metabolites in biological matrices such as plasma. japsonline.comresearchgate.netekb.eg In these assays, a stable isotope-labeled internal standard, such as Alogliptin (¹³CD₃) or Alogliptin-d3, is crucial. japsonline.comjapsonline.comnih.gov

The internal standard is added to samples at a known concentration and co-elutes with the unlabeled analyte. Because it behaves identically to the analyte during sample extraction and ionization but has a different mass-to-charge ratio (m/z), it allows for highly accurate and precise quantification by correcting for any variability in the analytical process. nih.gov This ensures reliable determination of the concentrations of the parent compound and its metabolites, which is fundamental to understanding the drug's complete ADME profile. japsonline.comnih.gov

Tissue Distribution and Accumulation Studies in Preclinical Animal Models

The tissue distribution of alogliptin has been investigated in preclinical studies, primarily utilizing radiolabeled compounds to trace the drug's disposition throughout the body. While specific quantitative whole-body autoradiography (QWBA) data for Alogliptin (¹³CD₃) is not publicly available, studies conducted with [¹⁴C]alogliptin in animal models such as rats provide significant insights into its distribution profile. These studies are essential for understanding the extent to which a drug candidate penetrates various tissues and organs, which can inform both its efficacy and potential for off-target effects.

General findings from preclinical pharmacokinetic studies indicate that alogliptin is well-distributed into tissues following administration. The volume of distribution during the terminal phase has been reported to be 417 L, suggesting extensive tissue uptake.

Further detailed investigations using immunohistochemistry in rats have provided a more granular view of alogliptin's localization within specific organs, particularly the kidney and liver. In the rat kidney, alogliptin was observed in the glomeruli, proximal tubules (S1, S2, and S3 segments), distal tubules, and collecting ducts. This distribution pattern is consistent with the kidney being a major route of elimination for the drug. In the liver, alogliptin was found to be distributed in hepatocytes, with a higher concentration observed in zone III of the hepatic lobule compared to zone I.

While a comprehensive quantitative dataset for Alogliptin (¹³CD₃) is not available, the following table summarizes the qualitative and semi-quantitative findings on alogliptin distribution in preclinical rat models based on available research.

OrganTissue/Cell TypeObserved Distribution/AccumulationMethodology
KidneyGlomeruliPresentImmunohistochemistry
Proximal Tubules (S1, S2, S3 segments)Present
Distal TubulesPresent
Collecting DuctsPresent
LiverHepatocytes (Zone I)PresentImmunohistochemistry
Hepatocytes (Zone III)Higher concentration relative to Zone I

Isotope Effects and Their Implications on Metabolic Studies

The use of isotopically labeled compounds, such as Alogliptin (¹³CD₃), is a critical tool in metabolic studies. The substitution of atoms with their heavier isotopes can, in some cases, lead to a phenomenon known as the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction.

In the context of drug metabolism, the substitution of hydrogen with deuterium (as in the CD₃ group of Alogliptin (¹³CD₃)) can lead to a primary kinetic isotope effect if the C-H bond is cleaved during a metabolic transformation. The C-D bond is stronger than the C-H bond, and therefore, more energy is required to break it. This can result in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

Alogliptin undergoes limited metabolism in preclinical species and humans, with the primary routes of metabolism being N-demethylation and N-acetylation. The enzymes CYP2D6 and CYP3A4 have been implicated in its metabolism. If the N-demethylation of the methoxy (B1213986) group on the uracil (B121893) ring of alogliptin is a rate-limiting step, the use of Alogliptin (¹³CD₃) could potentially slow down this metabolic pathway.

The implications of such an isotope effect in metabolic studies are twofold:

Metabolic Pathway Elucidation: By comparing the metabolic profiles of the labeled and unlabeled drug, researchers can gain insights into the rate-limiting steps of metabolism. A significant decrease in the formation of a particular metabolite with the deuterated compound would suggest that the cleavage of the C-D bond is involved in the rate-determining step of that metabolic pathway.

Pharmacokinetic Profile Alteration: A slower rate of metabolism due to the KIE can lead to a longer half-life and increased systemic exposure (AUC) of the parent drug. This is a strategy that has been intentionally employed in drug design to improve the pharmacokinetic properties of certain drugs.

It is important to note that no specific studies on the kinetic isotope effects of Alogliptin (¹³CD₃) have been published in the public domain. Therefore, the discussion of its implications remains theoretical and is based on the established principles of kinetic isotope effects in drug metabolism. The actual impact of the ¹³CD₃ substitution on the metabolic fate of alogliptin would need to be determined through direct experimental comparison with the non-labeled compound in preclinical models.

Advanced Analytical Methodologies and Quantitative Characterization of Alogliptin ¹³cd₃

Development and Validation of Chromatographic Techniques for Alogliptin (B1666894) (¹³CD₃)

Chromatographic techniques are fundamental in the separation and analysis of Alogliptin and its isotopically labeled internal standard, Alogliptin (¹³CD₃), from complex matrices. The development of these methods focuses on achieving high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis of Alogliptin. japsonline.comjapsonline.com These methods are widely used for the simultaneous estimation of Alogliptin with other drugs and for its determination in bulk and pharmaceutical dosage forms. wisdomlib.orgjournalcra.comjrespharm.comijarmps.orgstmjournals.cominnovareacademics.inimpactfactor.org UPLC offers advantages over traditional HPLC, including shorter analysis times, higher sensitivity, and improved resolution. japsonline.comingentaconnect.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the analysis of Alogliptin. ijarmps.orgresearchgate.netnih.gov These methods typically utilize C8 or C18 columns as the stationary phase. jrespharm.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jrespharm.comstmjournals.comnih.govnih.gov The selection of the mobile phase composition and pH is critical for achieving optimal separation and peak shape. innovareacademics.in For instance, a mobile phase of phosphate buffer and acetonitrile (48:52 v/v) with a pH of 4.8 has been successfully used. innovareacademics.in Another method employed a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (62:38 v/v). rjptonline.org Isocratic elution is common, providing a simple and robust method for routine analysis. nih.gov

UPLC methods, often using BEH C18 columns (2.1 × 50 mm, 1.7 µm), have been developed for the simultaneous estimation of alogliptin and other antidiabetic drugs, demonstrating superior performance with shorter retention times and better separation efficiency compared to HPLC methods. japsonline.com

Table 1: Examples of RP-HPLC and UPLC Methods for Alogliptin Analysis

Technique Stationary Phase Mobile Phase Detection Reference
RP-HPLC Zorbax C8 (150 mm x 4.6 mm, 5 µm) 0.1 M ammonium acetate (B1210297) and methanol (50:50, v/v) 248 nm jrespharm.com
RP-HPLC BDS hypersil C18 (250mm × 4.6mm, 5µ) Buffer pH 3.5: Methanol (70:30) 271 nm journalcra.com
RP-HPLC Symmetry® cyanide column (150 mm × 4.6 mm, 5 μm) Potassium dihydrogen phosphate buffer pH (4.6)-acetonitrile (20:80, v/v) 215 nm nih.gov
RP-UPLC Waters BEH C18 (2.1 × 50 mm, 1.7 µ) Phosphate buffer (pH 3) and methanol (45:55 v/v) 280 nm japsonline.com

Alogliptin possesses a chiral center, making the assessment of its enantiomeric purity a critical aspect of quality control. Chiral HPLC methods are developed to separate the (R)-enantiomer (Alogliptin) from its (S)-enantiomer. One such validated method utilizes a Lux cellulose-2 (250×4.6mm, 5μm) column with a mobile phase composed of ethanol (B145695) and diethyl amine, with UV detection at 230 nm. researchgate.netresearchgate.net This method is linear over a range of LOQ – 1.5 μg/mL for the (S)-isomer and has shown mean recoveries between 100–102%. researchgate.netresearchgate.net The ability to accurately quantify the unwanted enantiomer is crucial for ensuring the safety and efficacy of the drug product. researchgate.net

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, versatile, and cost-effective alternative to HPLC for the quantification of Alogliptin. scispace.com Several HPTLC methods have been developed for the simultaneous estimation of Alogliptin and other drugs in combined dosage forms. ijbpas.comscholarsresearchlibrary.comscispace.com These methods typically involve spotting the sample on pre-coated silica (B1680970) gel 60F254 plates, followed by development in a suitable mobile phase and densitometric analysis at a specific wavelength.

For instance, a method for the simultaneous estimation of Alogliptin benzoate (B1203000) and metformin (B114582) hydrochloride uses a mobile phase of Methanol: Tetrahydrofuran: Ammonium formate (B1220265) (3:5.5:2.5 v/v/v). ijbpas.com Another method for Alogliptin benzoate alone employs acetonitrile: 1% ammonium acetate in methanol (4.5:5.5 v/v) as the mobile phase with detection at 277 nm. longdom.org The validation of these methods as per ICH guidelines confirms their linearity, accuracy, and precision. scholarsresearchlibrary.comscispace.comlongdom.org

Table 2: HPTLC Method Parameters for Alogliptin Analysis

Stationary Phase Mobile Phase Detection Wavelength Linearity Range (Alogliptin) Reference
Silica gel 60F254 Methanol: Tetrahydrofuran: Ammonium formate (3:5.5:2.5 v/v/v) Not Specified 0.225-1.12 µg/spot ijbpas.com
Silica gel 60F254 Acetonitrile: 1% ammonium acetate in methanol (4.5:5.5 v/v) 277 nm 500-5000 ng/spot longdom.org
Silica gel 60F254 Acetonitrile: 1% ammonium acetate in Methanol (4.5:5.5 v/v) 253 nm 100-2500 ng/spot scholarsresearchlibrary.com

Mass Spectrometry (MS) Based Quantitative and Qualitative Analysis

Mass spectrometry (MS) coupled with liquid chromatography is a powerful tool for the highly sensitive and selective analysis of Alogliptin and its isotopically labeled standard, Alogliptin (¹³CD₃).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Alogliptin in biological fluids such as plasma and urine due to its exceptional sensitivity and specificity. derpharmachemica.comnih.govresearchgate.netjapsonline.comnih.gov In these methods, Alogliptin (¹³CD₃) or a deuterated analog like Alogliptin D3 is commonly used as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. nih.govomicsonline.orgdoi.org

The analysis is typically performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. For Alogliptin, the precursor to product ion transition of m/z 340.3 → 116.1 is often monitored. nih.govomicsonline.org For the deuterated internal standard, a corresponding shift in the precursor ion mass is observed, for instance, m/z 344.30 → 116.10 for Alogliptin D3. omicsonline.org Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. derpharmachemica.comjapsonline.comomicsonline.org

These LC-MS/MS methods are validated according to regulatory guidelines and demonstrate excellent linearity, precision, and accuracy over a wide range of concentrations, making them suitable for pharmacokinetic studies. derpharmachemica.comjapsonline.comnih.gov Furthermore, LC-MS/MS is instrumental in identifying and characterizing process-related impurities and degradation products of Alogliptin. researchgate.netinnovareacademics.in

Table 3: LC-MS/MS Parameters for Alogliptin Analysis

Parameter Details Reference
Instrumentation Triple quadrupole mass spectrometer ingentaconnect.comnih.gov
Ionization Electrospray Ionization (ESI) in positive ion mode ingentaconnect.comnih.gov
MRM Transition (Alogliptin) m/z 340.3 → 116.1 nih.govomicsonline.org
MRM Transition (Internal Standard - Alogliptin D3) m/z 344.30 → 116.10 omicsonline.org
Sample Preparation Protein precipitation, Liquid-liquid extraction derpharmachemica.comjapsonline.comomicsonline.org
Linearity Range e.g., 5-400 ng/mL in plasma ingentaconnect.com

Application of ¹³CD₃ as an Internal Standard for Absolute Quantification

In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards (IS). promise-proteomics.com Alogliptin (¹³CD₃), a deuterated analog of Alogliptin, serves this purpose effectively in the absolute quantification of Alogliptin in biological matrices such as human plasma. omicsonline.org The use of a SIL IS like Alogliptin (¹³CD₃) is highly advantageous because it shares very similar physicochemical properties with the analyte, Alogliptin. This similarity ensures that both the analyte and the IS exhibit comparable behavior during sample preparation, extraction, and chromatographic separation. promise-proteomics.com

The primary role of Alogliptin (¹³CD₃) is to correct for variability and potential errors that can occur during the analytical workflow. promise-proteomics.com This includes variations in sample extraction recovery, matrix effects (ion suppression or enhancement in the MS source), and instrument response. promise-proteomics.compmda.go.jp By adding a known amount of Alogliptin (¹³CD₃) to both calibration standards and unknown samples at the beginning of the sample preparation process, the ratio of the analyte's response to the IS's response can be used for quantification. This ratiometric measurement significantly improves the accuracy and precision of the results. promise-proteomics.com

In a typical LC-MS/MS method, Alogliptin and Alogliptin (¹³CD₃) are chromatographically separated and then detected by the mass spectrometer. The mass difference between the unlabeled Alogliptin and the ¹³CD₃-labeled version allows for their distinct detection using multiple reaction monitoring (MRM). For instance, one study utilized the transition of m/z 340.2 → 116.0 for Alogliptin, while the internal standard, which could be a deuterated form like Alogliptin (¹³CD₃), would have a different parent ion mass due to the deuterium (B1214612) labeling. researchgate.net Another study specifically mentions using Alogliptin D3 as an internal standard. omicsonline.org

The use of Alogliptin (¹³CD₃) as an internal standard is a key component in developing robust and reliable bioanalytical methods for pharmacokinetic and bioequivalence studies, ensuring that the measured concentrations of Alogliptin are accurate and reproducible. omicsonline.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly crucial for confirming the identity and purity of isotopically labeled compounds like Alogliptin (¹³CD₃). aocs.orgorganicchemistrydata.org NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the verification of the correct chemical structure and the precise location of the isotopic labels. libretexts.org

A comprehensive NMR analysis of Alogliptin (¹³CD₃) involves acquiring and interpreting spectra from three different nuclei: proton (¹H), carbon-13 (¹³C), and deuterium (²H).

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org In the ¹³C NMR spectrum of Alogliptin (¹³CD₃), the carbon atom of the labeled methyl group will exhibit a characteristic coupling to deuterium, which has a spin I = 1. This results in a multiplet (typically a triplet for a CD₃ group) for the labeled carbon, and its chemical shift will be slightly different from the corresponding ¹²CH₃ group in the unlabeled compound due to the isotopic effect. The signals for all other carbon atoms in the molecule should be consistent with the structure of Alogliptin. libretexts.org The absence of a strong signal at the chemical shift expected for a standard methyl carbon further confirms successful labeling.

²H NMR (Deuterium NMR): Also known as deuterium NMR, this technique directly observes the deuterium nuclei. For Alogliptin (¹³CD₃), the ²H NMR spectrum would show a signal at the chemical shift corresponding to the methyl group, confirming the presence and chemical environment of the deuterium label. This is a direct method to verify the isotopic substitution.

Together, these three NMR techniques provide a complete picture of the Alogliptin (¹³CD₃) molecule, confirming its chemical structure, the specific site of isotopic labeling, and a high degree of isotopic purity, which are all critical attributes for its use as an effective internal standard.

Future Research Directions and Methodological Innovations

Development of In Vitro Models for Enhanced Metabolic and Pharmacokinetic Prediction

To better predict how Alogliptin (B1666894) behaves in the human body, researchers are moving beyond traditional models to more complex systems that mimic human physiology with greater fidelity. These advanced in vitro models are crucial for obtaining accurate data on the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.gov

The use of human-derived cells is fundamental to studying Alogliptin's metabolism and effects at a cellular level. In vitro studies have utilized various human cell lines to investigate the compound's biological activity. For instance, the human colon adenocarcinoma cell line, Caco-2, has been used to assess DPP-4 inhibition. medchemexpress.com Furthermore, the effects of Alogliptin on inflammatory pathways have been studied in cultured U937 mononuclear cells and human aortic endothelial cells. nih.gov

To specifically investigate its metabolism, primary cultures of cryopreserved human hepatocytes are invaluable, as they represent the main site of drug metabolism. fda.gov Studies with human hepatocytes revealed that Alogliptin undergoes limited metabolism, with cytochrome P450 enzymes CYP2D6 and CYP3A4 playing a role. fda.govtga.gov.aunih.gov For studying its primary pharmacological action, human insulin-producing cell lines like EndoC-βH1 are particularly relevant for examining the direct effects of DPP-4 inhibition on beta-cell function and survival. researchgate.net

Organoid models, which are three-dimensional cell cultures derived from stem cells that replicate the complexity of an organ on a small scale, represent a significant step forward. While specific applications to Alogliptin are still emerging, pancreatic and liver organoid models hold immense potential for creating more predictive systems to study its efficacy and metabolism, bridging the gap between simple cell cultures and in vivo studies. tum.de

Table 1: Examples of Human Cell Lines in Alogliptin Research

Cell LineCell TypeResearch ApplicationFinding/Relevance
Primary Human Hepatocytes Liver CellsMetabolism StudiesInvestigated the limited metabolism of Alogliptin via CYP2D6 and CYP3A4. fda.gov
Caco-2 Colon AdenocarcinomaDPP-4 Inhibition AssayUsed to determine the inhibitory concentration (IC50) of Alogliptin on DPP-4. medchemexpress.com
U937 Mononuclear CellsAnti-inflammatory EffectsShowed that Alogliptin inhibits TLR4-mediated signaling and cytokine expression. nih.gov
EndoC-βH1 Pancreatic Beta CellsBeta-Cell FunctionServes as a model to study the direct effects of DPP-4 inhibitors on insulin-producing cells. researchgate.net
Human Aortic Endothelial Cells Endothelial CellsVascular InflammationInvestigated cell-specific effects of Alogliptin on inflammatory cytokine secretion. nih.gov

Biological processes rarely occur in isolation. Advanced co-culture systems, which involve growing two or more different cell types together, are being developed to simulate the complex interplay between various cells and tissues. These models can provide critical insights into how Alogliptin's effects might be modulated by its microenvironment.

For example, 3D multilayered co-culture models, such as those combining cancer cells with fibroblasts, have been established to study drug resistance. nih.gov Similar systems could be adapted to explore the interactions between pancreatic islet cells and immune cells under the influence of Alogliptin, given the immunomodulatory roles of DPP-4. frontiersin.org Microfluidic co-culture platforms offer another innovative approach, allowing for the creation of stable chemical gradients and the study of cell migration and chemotaxis in response to a compound. rsc.org Such a system could be used to investigate the influence of Alogliptin on the interaction between different cell types within the pancreatic islet or in other tissues. The use of 3D co-culture scaffolds with immune cells, like peripheral blood mononuclear cells (PBMCs), has also been shown to be an effective model for assessing biological responses to treatments. mdpi.com

Computational Modeling and In Silico Approaches in Preclinical Drug Discovery for DPP-4 Inhibitors

Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling researchers to screen vast libraries of compounds, predict their properties, and understand their mechanisms of action at a molecular level. microbiochemjournal.com These approaches save significant time and resources by prioritizing the most promising candidates for further experimental validation. ekb.eginnovareacademics.in

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand like Alogliptin interacts with its protein target, DPP-4. ekb.eg These simulations model the movements and interactions of atoms over time, offering insights into the stability of the drug-receptor complex and the key binding forces. mdpi.com

Studies have used MD simulations to confirm the stable binding of Alogliptin within the active site of the DPP-4 enzyme. ekb.egoup.com The simulations reveal specific, crucial interactions, such as the formation of hydrogen bonds between Alogliptin and key amino acid residues in the DPP-4 active site, including Glu205, Glu206, and Tyr666. frontiersin.orgderpharmachemica.com The uracil (B121893) ring of Alogliptin has been noted to induce a conformational change in the Tyr547 residue within the S2 sub-pocket of the enzyme. frontiersin.org This detailed understanding of molecular interactions is vital for optimizing inhibitor design.

Table 2: Key Amino Acid Interactions in the Alogliptin-DPP-4 Complex Identified via Molecular Modeling

Amino Acid ResidueDPP-4 Binding PocketType of InteractionReference
Glu205 / Glu206 S2 Pocket / Catalytic TriadHydrogen Bond frontiersin.orgderpharmachemica.comnih.gov
Tyr662 S1 PocketHydrogen Bond frontiersin.org
Tyr547 S2 PocketConformational Change frontiersin.orgnih.gov
Tyr666 S1 PocketHydrophobic/Hydrogen Bond derpharmachemica.comnih.gov
Val656 S1 PocketHydrophobic Interaction nih.gov
His740 Catalytic TriadInteraction nih.gov
Ser630 Catalytic TriadInteraction nih.gov

Predictive models are crucial for estimating the pharmacokinetic profile of a drug. For Alogliptin, a two-compartment pharmacokinetic model has been developed to characterize the time course of its plasma concentrations and simulate its behavior after multiple doses. fda.govresearchgate.net These models help in understanding its absorption, distribution, and elimination.

In silico models are also used to predict metabolic fate. It is known that Alogliptin is not extensively metabolized. researchgate.netdrugbank.com In vitro data, which informs these models, show that the minor metabolism that does occur is primarily handled by CYP2D6 and CYP3A4 enzymes. fda.govnih.gov Predictive models can also assess potential drug-drug interactions by simulating how co-administered drugs might affect these metabolic pathways. Furthermore, ligand-based pharmacophore models and other virtual screening techniques are used to identify novel DPP-4 inhibitors from large chemical databases, comparing their predicted binding energies and interaction patterns to known inhibitors like Alogliptin. innovareacademics.in

Emerging Applications of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling (SIL) is a powerful technique where atoms in a drug molecule are replaced with their non-radioactive, heavier isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C). musechem.comsymeres.com Alogliptin (13CD3) is an example of such a labeled compound, containing both carbon-13 and deuterium. medchemexpress.comchemsrc.comsynzeal.com This labeling does not significantly alter the chemical properties of the molecule but makes it distinguishable by mass spectrometry, providing a powerful tool for pharmaceutical research. musechem.commetsol.com

The applications of SIL are extensive, particularly in ADME studies. nih.govhwb.gov.in By administering a labeled drug, researchers can accurately trace its journey through a biological system, identify metabolites, and quantify the drug and its byproducts in complex biological samples like plasma or urine. metsol.comresearchgate.net

One of the most common uses for stable isotope-labeled compounds like Alogliptin (13CD3) is as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). musechem.comsymeres.com Because the labeled compound behaves almost identically to the unlabeled drug during sample preparation and analysis but has a different mass, it allows for highly accurate and precise measurement of the drug's concentration. symeres.com

Furthermore, SIL plays a crucial role in drug metabolism studies. The "kinetic isotope effect," particularly with deuterium labeling, can be used to investigate metabolic pathways. symeres.com Replacing a hydrogen atom with a deuterium at a site of metabolism can slow down the metabolic reaction, helping to identify which parts of the molecule are susceptible to enzymatic breakdown and potentially leading to the design of drugs with improved metabolic stability and longer half-lives. musechem.comsymeres.com The use of stable isotopes is considered safe, allowing for studies in diverse populations, and is integral to accelerating drug development by providing clear, precise data for regulatory submissions. metsol.comnih.gov

Table 3: Key Applications of Stable Isotope Labeling in Pharmaceutical Research

ApplicationDescriptionRelevance to Alogliptin (13CD3)
Metabolite Identification Labeled compounds help in distinguishing drug-related material from endogenous molecules in mass spectrometry, facilitating the discovery and structural elucidation of metabolites. nih.govUsed to trace and identify the minor metabolites of Alogliptin, M-I and M-II. fda.gov
Quantitative Bioanalysis (Internal Standard) Serves as an ideal internal standard in mass spectrometry assays for precise quantification of the parent drug in biological matrices. musechem.comsymeres.comAlogliptin (13CD3) is used for accurate measurement of Alogliptin concentrations in pharmacokinetic studies. synzeal.com
Pharmacokinetic (ADME) Studies Allows for the precise tracking of a drug's absorption, distribution, metabolism, and excretion without the need for radioactive labels. hwb.gov.inresearchgate.netEnables detailed human ADME studies to understand the disposition of Alogliptin. nih.gov
Mechanistic Studies The kinetic isotope effect from deuterium labeling can be used to probe reaction mechanisms and identify sites of metabolism. symeres.comCan help confirm the specific roles of CYP enzymes in Alogliptin's limited metabolism.
Improving Pharmacokinetic Properties Deuterium substitution at a metabolic soft spot can slow down metabolism, potentially enhancing a drug's half-life and stability. musechem.comA general principle of deuterium labeling that informs drug design.

Proteomics and Metabolomics Studies Using ¹³CD₃ Alogliptin

The integration of stable isotopes with mass spectrometry has revolutionized proteomics and metabolomics, enabling the precise quantification of molecules in complex biological samples. sigmaaldrich.comcore.ac.uknih.gov Alogliptin (13CD3) serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify Alogliptin in plasma or tissue, but its utility extends far beyond simple quantification. researchgate.net

Future research can utilize Alogliptin (13CD3) in sophisticated metabolomics and proteomics study designs.

Metabolite Tracing: By administering Alogliptin (13CD3), researchers can trace its metabolic pathways with high confidence. The distinct mass shift imparted by the ¹³C and deuterium atoms allows for the unambiguous identification of its metabolites, even those present at very low concentrations, against a complex background of endogenous molecules. drugbank.comeuropa.eu This approach can confirm the identity of known minor metabolites, such as N-demethylated and N-acetylated alogliptin, and potentially uncover novel metabolic transformations. drugbank.comeuropa.eu

Quantitative Metabolomics: In untargeted metabolomics studies, which aim to measure a wide range of small molecules, the presence of a labeled drug can help delineate drug-related metabolic perturbations from the background metabolic noise. nih.govfrontiersin.org Changes in the broader metabolome in response to Alogliptin treatment could be more accurately assessed, providing insights into its mechanism of action and off-target effects. frontiersin.orgmdpi.com

Quantitative Proteomics: In the field of proteomics, stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are used to compare protein abundance between different states. sigmaaldrich.com While Alogliptin (13CD3) itself is not used for global protein labeling, it can be used in targeted proteomics experiments. For instance, researchers could investigate changes in the expression of proteins involved in drug transport or metabolism in response to Alogliptin, using the labeled compound as a precise quantitative reference.

Table 1: Analytical Applications of Stable Isotope Labeling in Research

Research Area Technique/Methodology Role of Stable Isotope Labeled Compound Potential Application for Alogliptin (13CD3)
Metabolomics Isotope Ratio Mass Spectrometry (IRMS), LC/MS/MS Tracer for metabolic pathways, Internal standard for quantification. metsol.com Tracing the absorption, distribution, metabolism, and excretion (ADME) of Alogliptin; Identifying and quantifying metabolites.
Proteomics Quantitative Mass Spectrometry, Targeted Proteomics Internal standard for peptide/protein quantification. Quantifying changes in the expression of the target protein (DPP-4) or metabolizing enzymes (CYP2D6, CYP3A4). drugbank.com
Drug Development Pharmacokinetic (PK) Studies Internal standard for bioanalytical methods. metsol.com Precise quantification of Alogliptin in human plasma for bioavailability and bioequivalence studies. researchgate.net

Investigation of Drug-Protein Interactions and Turnover

Understanding the dynamics of how a drug interacts with its protein target and influences the broader protein landscape is critical for drug development. Stable isotope labeling offers powerful methods to probe these dynamic processes. nih.gov

Future investigations could employ Alogliptin (13CD3) to explore these interactions in detail:

Target Engagement and Occupancy: While not a direct measure, combining the administration of Alogliptin (13CD3) with advanced proteomic techniques could provide insights into the engagement of its target, DPP-4. By quantifying the free versus bound drug concentrations or downstream effects on the proteome, researchers can better understand the drug's interaction with its target in a physiological system.

Protein Turnover Studies: Heavy water (D₂O) or ¹⁵N-labeled food are established methods for measuring the synthesis and degradation rates (turnover) of proteins on a proteome-wide scale. nih.govbiorxiv.org Introducing Alogliptin (13CD3) into such a study would allow researchers to simultaneously measure its own pharmacokinetic profile and its effect on the turnover of thousands of other proteins. embopress.org This could reveal if Alogliptin treatment alters the stability of DPP-4 or other proteins, providing a deeper understanding of cellular proteostasis in response to the drug. nih.gov Such an approach, which can be termed Turnover and Replication Analysis by Isotope Labeling (TRAIL), can distinguish between changes in protein levels caused by degradation versus changes in cell division rates. nih.gov This is particularly relevant for a drug that influences metabolic pathways which are closely linked to cell proliferation and survival.

Q & A

Q. What is the role of deuterium labeling in Alogliptin (13CD3), and how does it influence pharmacokinetic studies?

Deuterium labeling in Alogliptin (13CD3) serves to enhance metabolic stability by reducing the rate of cytochrome P450-mediated oxidation, thereby prolonging the drug’s half-life. This modification allows researchers to track drug distribution and metabolism more accurately using mass spectrometry. For example, deuterated analogs are critical in distinguishing endogenous compounds from administered drugs in bioanalytical assays . Methodologically, studies should compare pharmacokinetic parameters (e.g., Cmax, AUC) between deuterated and non-deuterated Alogliptin in preclinical models to quantify isotopic effects.

Q. What analytical methods are recommended for quantifying Alogliptin (13CD3) in complex biological matrices?

Ion pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely validated for quantifying Alogliptin (13CD3) alongside co-administered drugs like metformin. Key parameters include using heptafluorobutyric acid as an ion-pair reagent and optimizing column temperature (e.g., 40°C) to improve peak resolution . Method validation must adhere to ICH guidelines, assessing linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>85%) in plasma samples.

Q. How does Alogliptin (13CD3) inhibit DPP-4, and what structural features are critical for its selectivity?

Alogliptin (13CD3) binds competitively to the DPP-4 active site via a cyanopyrrolidine group, which forms a covalent but reversible interaction with the catalytic serine residue. The 2-methyl-5-fluorophenyl moiety enhances selectivity over DPP-8/9, minimizing off-target effects. Researchers should perform molecular docking simulations (e.g., using AutoDock Vina) and compare inhibition constants (Ki) against related proteases to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data for Alogliptin (13CD3) across diverse patient populations?

Discrepancies in HbA1c reduction (e.g., 0.54% in Japanese cohorts vs. 0.8% in Western trials) may arise from genetic polymorphisms in DPP-4 expression or differences in adjunct therapies. A meta-analysis approach, stratified by ethnicity, baseline HbA1c, and comedications (e.g., sulfonylureas), is recommended. For instance, subgroup analyses from the ENDURE trial demonstrated superior glycemic durability in patients with baseline HbA1c >8.5% (p<0.001) . Researchers should also evaluate real-world evidence (RWE) datasets to adjust for confounding factors like adherence rates .

Q. What experimental design considerations are critical for long-term safety evaluations of Alogliptin (13CD3) in preclinical and clinical studies?

Long-term studies (>52 weeks) must prioritize monitoring treatment-emergent adverse events (TEAEs) such as nasopharyngitis (reported in >3% of patients) and hypoglycemia risk in combination therapies. Preclinical models should include cardiovascular safety assessments (e.g., telemetry in rodents) to detect arrhythmogenic potential. Clinically, standardized MedDRA queries (SMQs) for pancreatitis and hypersensitivity reactions should be incorporated, with adjudication by independent committees. Pooled safety analyses (e.g., Munsaka et al.’s 2016 study of 16,933 patients) provide benchmarks for AE incidence rates (286.1 vs. 283.3 events/100 PYs for Alogliptin vs. comparators) .

Q. How can structure-activity relationship (SAR) studies optimize the pyridone scaffold of Alogliptin (13CD3) for enhanced DPP-4 inhibition?

SAR studies highlight the necessity of the pyridone ring’s C3-carboxamide group for hydrogen bonding with DPP-4’s Tyr547. Modifications such as fluorination at the C5 position (as in Alogliptin) improve metabolic stability without compromising binding affinity. Researchers should synthesize analogs via scaffold-hopping strategies (e.g., replacing pyridone with quinazolinone) and evaluate IC50 values using fluorogenic substrates like Gly-Pro-AMC. Compounds with <10 nM IC50 and >100-fold selectivity over DPP-8/9 are candidates for in vivo efficacy testing .

Q. What methodological frameworks are effective for assessing the cost-effectiveness of Alogliptin (13CD3) in comparative clinical trials?

Cost-effectiveness analyses (CEAs) should use Markov models incorporating lifetime horizons, discount rates (3–5%), and outcomes like quality-adjusted life years (QALYs). The ENDURE trial’s CEA demonstrated incremental cost-effectiveness ratios (ICERs) of £7,217/QALY for Alogliptin 25 mg vs. sulfonylureas, driven by reduced hypoglycemia events and delayed treatment escalation. Sensitivity analyses must vary key parameters (e.g., drug costs, HbA1c durability) to assess robustness. Real-world adherence data (e.g., pill burden reduction with fixed-dose combinations) further refine ICER estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.